

Check Availability & Pricing

# Alintegimod: A Technical Guide to a Novel Integrin Activator

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

Alintegimod (also known as 7HP-349) is a clinical-stage, orally bioavailable small molecule that acts as an allosteric activator of the integrins Lymphocyte Function-Associated Antigen-1 (LFA-1) and Very Late Antigen-4 (VLA-4).[1][2][3][4][5] Developed by 7 Hills Pharma, Alintegimod is under investigation for its potential to enhance immune responses against solid tumors.[3][4][5] This document provides a comprehensive technical overview of Alintegimod, including its chemical structure, physicochemical and pharmacological properties, mechanism of action, and relevant experimental protocols.

# **Chemical Structure and Properties**

**Alintegimod** is chemically described as 2-[2-[2-[bis(thiophen-2-ylmethyl)carbamoyloxy]ethoxy]ethoxy]ethyl N,N-bis(thiophen-2-ylmethyl)carbamate. Its structure features a central polyethylene glycol linker connecting two bis(thiophen-2-ylmethyl)carbamate moieties.

Table 1: Chemical and Physicochemical Properties of Alintegimod



| Property                     | Value                                                                                                           | Reference |
|------------------------------|-----------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name                   | 2-[2-[2-[bis(thiophen-2-ylmethyl)carbamoyloxy]ethoxy]<br>ethoxy]ethyl N,N-bis(thiophen-<br>2-ylmethyl)carbamate |           |
| Synonyms                     | 7HP-349, 7HP349                                                                                                 | [3][5]    |
| CAS Number                   | 1378535-08-0                                                                                                    |           |
| Molecular Formula            | C28H32N2O6S4                                                                                                    |           |
| Molecular Weight             | 620.8 g/mol                                                                                                     |           |
| XLogP3                       | 4.6                                                                                                             |           |
| Hydrogen Bond Donor Count    | 0                                                                                                               |           |
| Hydrogen Bond Acceptor Count | 10                                                                                                              |           |
| Rotatable Bond Count         | 19                                                                                                              | -         |
| Appearance                   | Solid (predicted)                                                                                               | _         |
| Solubility                   | Soluble in DMSO                                                                                                 | _         |

Note: Some physicochemical properties are computed and may not represent experimental values.

# **Pharmacology**

Mechanism of Action:

**Alintegimod** is a first-in-class, orally delivered small molecule designed to selectively and allosterically activate the integrins LFA-1 ( $\alpha$ L $\beta$ 2) and VLA-4 ( $\alpha$ 4 $\beta$ 1).[2][4] These integrins are crucial for leukocyte trafficking, immune cell interactions, and the formation of the immunological synapse.[1][2] By binding to an allosteric site, **Alintegimod** induces a conformational change in LFA-1 and VLA-4, increasing their affinity for their respective ligands,



Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1). [1] This enhanced binding promotes several key steps in the cancer immunity cycle.[1][2][4]

## Pharmacodynamics:

The activation of LFA-1 and VLA-4 by **Alintegimod** leads to:

- Enhanced Leukocyte Adhesion: Increased binding of leukocytes to endothelial cells, facilitating their extravasation from the bloodstream into tissues, including the tumor microenvironment.
- Improved T-cell Activation: Strengthened interaction between T-cells and antigen-presenting cells (APCs), leading to a more robust activation of tumor-specific T-cells. Upregulation of Tcell activation markers such as CD69 and CD25 is an anticipated downstream effect.[6][7][8]
- Increased T-cell Infiltration into Tumors: Facilitated migration of activated T-cells into the tumor, a critical step for effective anti-tumor immunity.

#### Pharmacokinetics:

Phase I clinical trials have demonstrated that **Alintegimod** is orally bioavailable and has a favorable safety profile at exposures exceeding therapeutic levels.[2][4]

## **Signaling Pathways**

**Alintegimod**'s mechanism of action involves the modulation of "inside-out" signaling pathways that control integrin activation. While the precise intracellular cascade initiated by **Alintegimod** is proprietary, the general pathways for LFA-1 and VLA-4 activation are well-established.





Click to download full resolution via product page

Caption: LFA-1 Signaling Pathway Activation by Alintegimod.





Adhesion & Rolling

Click to download full resolution via product page

Caption: VLA-4 Signaling Pathway Activation by Alintegimod.

# **Experimental Protocols**

Detailed experimental protocols for the characterization of **Alintegimod** are proprietary to 7 Hills Pharma. However, the following sections describe general methodologies that are commonly used to assess the activity of integrin activators.

## **Cell Adhesion Assay**



This assay quantifies the ability of **Alintegimod** to enhance the adhesion of leukocytes to endothelial cells or purified adhesion molecules.

#### Workflow:



Click to download full resolution via product page

Caption: General Workflow for a Cell Adhesion Assay.

#### Methodology:

- Plate Coating: 96-well plates are coated with recombinant human VCAM-1 or ICAM-1 overnight at 4°C.
- Blocking: Plates are washed and blocked with a solution of bovine serum albumin (BSA) to prevent non-specific cell binding.
- Cell Preparation: A leukocyte cell line (e.g., Jurkat T-cells) or primary leukocytes are labeled with a fluorescent dye such as Calcein-AM.
- Treatment: Labeled cells are pre-incubated with varying concentrations of Alintegimod or a vehicle control.
- Adhesion: The treated cells are added to the coated wells and allowed to adhere for a defined period (e.g., 30-60 minutes) at 37°C.
- Washing: Non-adherent cells are removed by gentle washing with a suitable buffer.
- Quantification: The fluorescence of the remaining adherent cells is measured using a plate reader. The increase in fluorescence in **Alintegimod**-treated wells compared to control wells indicates enhanced adhesion.

## **T-Cell Activation Assay**



This assay measures the effect of **Alintegimod** on the activation of T-cells, typically by assessing the expression of activation markers.

Workflow:



Click to download full resolution via product page

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. texasheart.org [texasheart.org]
- 2. First Patient in Phase 1b/2a Clinical Trial for Alintegimod Against anti-PD-1-resistant Solid Tumors — 7 Hills Pharma Inc. [7hillspharma.com]
- 3. Alintegimod by 7 Hills Pharma for Solid Tumor: Likelihood of Approval [pharmaceutical-technology.com]
- 4. 7 Hills Pharma Begins Phase 1b/2a Trial of Alintegimod for aPD-1-resistant Tumors [synapse.patsnap.com]
- 5. Alintegimod by 7 Hills Pharma for Hepatocellular Carcinoma: Likelihood of Approval [pharmaceutical-technology.com]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of activation-induced markers (AIM) in porcine T cells by flow cytometry -PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Expression of Activation Markers CD25 and CD69 Increases during Biologic Treatment of Psoriasis PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Alintegimod: A Technical Guide to a Novel Integrin Activator]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b12399455#alintegimod-chemical-structure-and-properties]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com